1-nitro-2-[(1E)-3,3,3-trifluoroprop-1-en-1-yl]benzene
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Overview
Description
1-nitro-2-[(1E)-3,3,3-trifluoroprop-1-en-1-yl]benzene is an organic compound with the molecular formula C9H6F3NO2 It is a derivative of benzene, where a nitro group (NO2) and a trifluoropropenyl group (CF3CH=CH-) are attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-nitro-2-[(1E)-3,3,3-trifluoroprop-1-en-1-yl]benzene typically involves electrophilic aromatic substitution reactions. One common method is the nitration of 2-[(1E)-3,3,3-trifluoroprop-1-en-1-yl]benzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
1-nitro-2-[(1E)-3,3,3-trifluoroprop-1-en-1-yl]benzene undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate can oxidize the trifluoropropenyl group to form carboxylic acids.
Reduction: Catalytic hydrogenation or chemical reductants are commonly used for reducing the nitro group.
Major Products
Reduction: The major product is 1-amino-2-[(1E)-3,3,3-trifluoroprop-1-en-1-yl]benzene.
Substitution: Depending on the nucleophile, various substituted benzene derivatives can be formed.
Scientific Research Applications
1-nitro-2-[(1E)-3,3,3-trifluoroprop-1-en-1-yl]benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-nitro-2-[(1E)-3,3,3-trifluoroprop-1-en-1-yl]benzene involves its interaction with molecular targets through its nitro and trifluoropropenyl groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to various biological effects. The trifluoropropenyl group can participate in electrophilic and nucleophilic reactions, influencing the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
1-Fluoro-2-[(1E)-2-nitro-1-propenyl]benzene: Similar structure but with a fluorine atom instead of a trifluoromethyl group.
1-Nitro-3-[(benzylsulfonyl)methyl]benzene: Contains a benzylsulfonyl group instead of a trifluoropropenyl group.
Uniqueness
1-nitro-2-[(1E)-3,3,3-trifluoroprop-1-en-1-yl]benzene is unique due to the presence of both a nitro group and a trifluoropropenyl group, which impart distinct chemical properties and reactivity. The trifluoropropenyl group enhances the compound’s stability and reactivity, making it valuable in various chemical and industrial applications .
Properties
IUPAC Name |
1-nitro-2-[(E)-3,3,3-trifluoroprop-1-enyl]benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO2/c10-9(11,12)6-5-7-3-1-2-4-8(7)13(14)15/h1-6H/b6-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPXGJRXYFMGUPG-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(F)(F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(F)(F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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